1-(Isoquinolin-7-yl)ethanamine
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Overview
Description
1-(Isoquinolin-7-yl)ethanamine is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an isoquinoline ring system attached to an ethanamine group, making it a valuable scaffold for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoquinolin-7-yl)ethanamine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring . Another method involves the nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using metal-catalyzed reactions. For example, the nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water has been reported as an efficient method . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Isoquinolin-7-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
1-(Isoquinolin-7-yl)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-7-yl)ethanamine involves its interaction with various molecular targets. Isoquinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can interact with receptor tyrosine kinases and other enzymes, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing bicyclic compound with similar biological activities.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different pharmacological properties.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical reactivity.
Uniqueness
1-(Isoquinolin-7-yl)ethanamine is unique due to its specific structure, which allows for diverse chemical modifications and biological activities. Its ethanamine group provides additional sites for functionalization, making it a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C11H12N2 |
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Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-isoquinolin-7-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-3-2-9-4-5-13-7-11(9)6-10/h2-8H,12H2,1H3 |
InChI Key |
ZIFAZSAZUJPSCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CN=C2)N |
Origin of Product |
United States |
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